ottelione A
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Overview
Description
ottelione A is a natural product found in Ottelia alismoides with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Ottelione A, a natural product from Ottelia alismoides, has been a focus for synthetic chemists due to its potent antitumor properties. Researchers have developed various synthetic routes to create both this compound and its analogs, such as epi-otteliones, which correspond to earlier proposed structures of this compound (Mehta & Islam, 2002).
- Significant efforts have been made to synthesize this compound in racemic and optically pure forms, utilizing methods like selective ring-closing metathesis and conversion of cyclopropyl groups to vinyl groups (Clive & Liu, 2008).
- An enantioselective total synthesis of otteliones A and B has been achieved, highlighting the significance of the molecule's unique structure and its biological activity (Katoh, 2013).
Antitumor and Antiproliferative Activities
- This compound has shown promising antitumor effects, particularly in its ability to inhibit the proliferation of Ehrlich ascites carcinoma cells in mice. This effect is linked to its capability to induce cell cycle arrest and apoptosis in cancer cells (El-Missiry et al., 2012).
- Studies have demonstrated the potent tubulin polymerization inhibitory activity of otteliones, suggesting their potential as anticancer agents. The novel bicyclic hydrindane skeleton and the 4-methylene-2-cyclohexenone substructure of these molecules are key features contributing to their biological activity (Araki & Katoh, 2010).
- This compound analogs have been synthesized to establish structure-activity relationships, particularly focusing on their interaction with tubulin and effectiveness against various cancer cells (Chang et al., 2012).
Properties
Molecular Formula |
C20H22O3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1S,3S,3aR,7aS)-1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-15(20-16(21)7-5-12(2)19(14)20)9-13-6-8-18(23-3)17(22)10-13/h4-8,10,14-15,19-20,22H,1-2,9,11H2,3H3/t14-,15-,19+,20+/m1/s1 |
InChI Key |
ODHHTIYRUDURPW-IPZZXCBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C[C@H]([C@H]3[C@@H]2C(=O)C=CC3=C)C=C)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC(C3C2C(=O)C=CC3=C)C=C)O |
Synonyms |
ottelione A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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